molecular formula C20H34N2O9 B609282 mPEG6-Mal CAS No. 1644231-07-1

mPEG6-Mal

Cat. No. B609282
CAS RN: 1644231-07-1
M. Wt: 446.49
InChI Key: BPYWOIZSFVKCGV-UHFFFAOYSA-N
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Description

MPEG6-Mal, also known as Methoxy polyethylene glycol-maleimide, is a linear monofunctional methyl ether PEG with a reactive maleimide group . It selectively reacts with free mercaptan, sulfhydryl, or sulfhydryl groups through Michael addition to form stable carbon-sulfur bonds . It is usually viscous or solid, soluble in organic solvents and water, and can be stored for a long time at -20℃ .


Synthesis Analysis

MPEG6-Mal is used in the PEGylation of proteins. For instance, uricase was conjugated with mPEG6-Mal by means of thiol PEGylation to synthesize monoPEGylated uricase conjugates . The optimum values of reaction conditions were determined as a 1:12 concentration ratio of Uc to mPEG-mal, 2.76 kDa as mPEG-mal molecular weight, and 3.55 mM EDTA concentration .


Molecular Structure Analysis

The molecular structure of mPEG6-Mal allows it to bind to proteins via Van der Waals and hydrogen bond interactions . The methoxy group of mPEG is stabilized in a hydrophobic environment between the V_H:V_L interface .


Chemical Reactions Analysis

MPEG6-Mal reacts with a thiol (thiol/SH) group . It can be used to selectively modify proteins, peptides, or any other surface . At pH 6.5-7.5, stable thioether bonds are more easily formed between maleimide and thiol .


Physical And Chemical Properties Analysis

MPEG6-Mal is a PEG derivative containing a maleimide group . It is usually viscous or solid, soluble in organic solvents and water, and can be stored for a long time at -20℃ .

Scientific Research Applications

Site-Specific PEGylation of Proteins

mPEG6-Mal is used in the site-specific PEGylation of proteins . For instance, uricase from Bacillus fastidiosus was site-specifically PEGylated using mPEG6-Mal of different molecular weights (750 Da, 5 kDa, 10 kDa) via Thiol PEGylation strategy . This process can influence the quantification of proteins, and the extent of interference highly depends on mPEG6-Mal concentration and its chain length .

Therapeutic Applications

mPEG6-Mal plays a significant role in the development of therapeutic drugs. PEGylated uricase, for example, is widely used for the treatment of hyperuricemia and gout . The PEGylation process enhances the solubility and stability of the drug, thereby improving its therapeutic efficacy .

Protein Quantification Techniques

The use of mPEG6-Mal in PEGylation can affect protein quantification techniques like the Bradford assay, RP-HPLC detection, and the Dumbroff method . This is important in the field of biochemistry and molecular biology, where accurate protein quantification is crucial .

Plasmid DNA Manipulation

mPEG6-Mal can be used in the manipulation of plasmid DNA . Plasmid DNA plays a pivotal role in scientific research for its ability to clone, transfer, and manipulate genes . The choice of plasmid preparation size should be determined by the quantity and quality of plasmids required .

Transfection Studies

Midiprep kits, which may use mPEG6-Mal, enable researchers to obtain an adequate amount of plasmid DNA for efficient transfection of mammalian cells . This is crucial for studying gene function, protein expression, and other cellular processes .

Gene Knockout Studies

Midiprep kits are utilized for generating knockout constructs, which are essential for targeted gene disruption experiments . Researchers can obtain the required amount of DNA to introduce specific gene modifications and study the resulting phenotypic changes .

Molecular Cloning

Midiprep kits are valuable for amplifying DNA fragments for subsequent cloning into larger vectors . This is particularly useful for constructing recombinant DNA molecules and generating libraries of DNA fragments for various downstream applications .

Mechanism of Action

Target of Action

mPEG6-Mal, also known as mPEG6-NH-Mal, is a PEG derivative containing a maleimide group . The primary target of mPEG6-Mal is the thiol group present in biomolecules . The maleimide group in mPEG6-Mal reacts with the thiol group to form a covalent bond , enabling the connection of the biomolecule with a thiol .

Mode of Action

The mode of action of mPEG6-Mal involves a specific interaction with its target, the thiol group. The maleimide group in mPEG6-Mal reacts with the thiol group to form a stable, non-cleavable thioether bond . This reaction is highly specific and occurs quickly and efficiently .

Biochemical Pathways

The biochemical pathway affected by mPEG6-Mal involves the modification of specific and rare amino acids by means of terminally functionalized PEG polymers . This process is known as PEGylation . The PEGylation of a therapeutic protein at a Lysine residue by an amine active MPEG-derivative may cause a loss of bio-activity .

Pharmacokinetics

The pharmacokinetics of mPEG6-Mal are influenced by its hydrophilic PEG spacer, which increases solubility in aqueous media . This property can enhance the bioavailability of the compound . .

Result of Action

The result of the action of mPEG6-Mal is the formation of a stable, non-cleavable thioether bond with the thiol group in biomolecules . This enables the connection of the biomolecule with a thiol , potentially altering the function and properties of the biomolecule .

Action Environment

The action of mPEG6-Mal is influenced by the pH of the environment. The maleimide group in mPEG6-Mal reacts with the thiol group at pH 6.5-7.5 . The hydrophilic PEG spacer in mPEG6-Mal increases its solubility in aqueous media , which can influence its action, efficacy, and stability.

properties

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O9/c1-26-8-9-28-12-13-30-16-17-31-15-14-29-11-10-27-7-5-21-18(23)4-6-22-19(24)2-3-20(22)25/h2-3H,4-17H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYWOIZSFVKCGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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